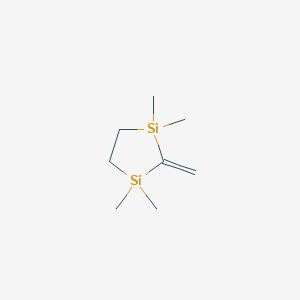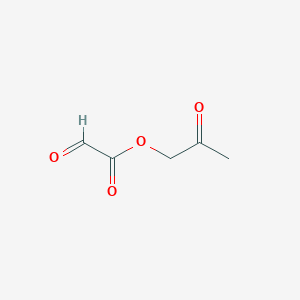
2-Oxopropyl oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Oxopropyl oxoacetate can be synthesized through several methods. One common approach involves the esterification of pyruvic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CH3COCOOH+(CH3CO)2O→CH3COCOOCH3+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where pyruvic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxopropyl oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: Reduction of the keto group can yield 2-hydroxypropyl oxoacetate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2-Hydroxypropyl oxoacetate.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxopropyl oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving keto and ester groups.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into active pharmaceutical ingredients in the body.
Industry: It is used in the production of fragrances and flavorings due to its ability to release volatile compounds upon decomposition.
Wirkmechanismus
The mechanism of action of 2-oxopropyl oxoacetate involves its reactivity with nucleophiles and electrophiles. The keto group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution. These reactions are facilitated by the presence of catalysts or specific enzymes in biological systems.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as esterases and dehydrogenases, leading to its conversion into other metabolites. These interactions are crucial for its potential use as a prodrug.
Vergleich Mit ähnlichen Verbindungen
2-Oxopropyl acetate: Similar in structure but lacks the additional keto group.
Ethyl oxoacetate: Contains an ethyl group instead of a propyl group.
Methyl oxoacetate: Contains a methyl group instead of a propyl group.
Uniqueness: 2-Oxopropyl oxoacetate is unique due to the presence of both keto and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
69077-86-7 |
|---|---|
Molekularformel |
C5H6O4 |
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
2-oxopropyl 2-oxoacetate |
InChI |
InChI=1S/C5H6O4/c1-4(7)3-9-5(8)2-6/h2H,3H2,1H3 |
InChI-Schlüssel |
IOOQOJULHSGTSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
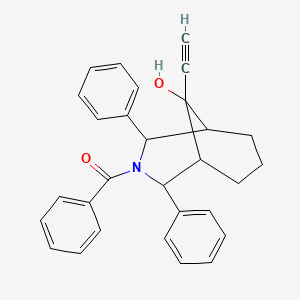
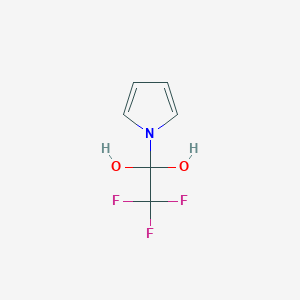

![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
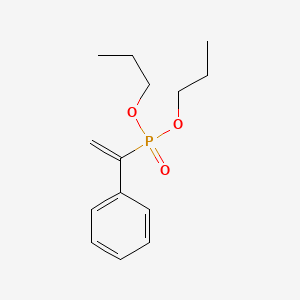
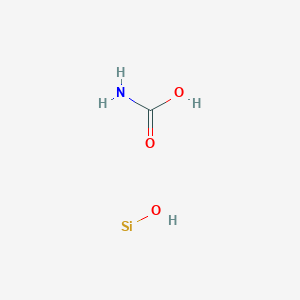
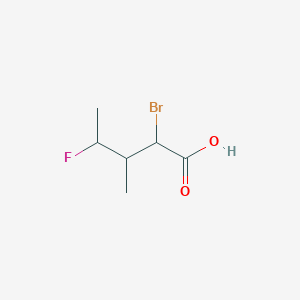
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
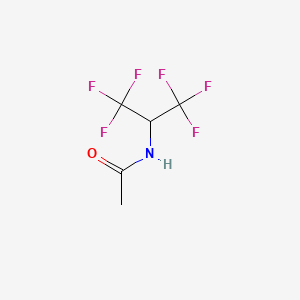
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
